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molecular formula C10H10OS B8510222 3-(Thiophen-3-yl)cyclohex-2-enone

3-(Thiophen-3-yl)cyclohex-2-enone

Cat. No. B8510222
M. Wt: 178.25 g/mol
InChI Key: YSFAOICUZDWWSM-UHFFFAOYSA-N
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Patent
US08003692B2

Procedure details

Synthesized from 3-bromocyclohex-2-enone and 3-thiophene boronic acid according to the general procedure described for the Suzuki coupling. The product was purified by automated flash chromatography using gradient elution (0 to 50% ethyl acetate/hexanes). A yellow solid was isolated after collection of fractions and recrystallized from hexanes and ethyl acetate to give 0.086 g of colorless needles (72%). 1H NMR (CDCl3, 300 MHz): δ 2.13 (quintet, J=6.3 Hz, 2H), 2.47 (t, J=6.3 Hz, 2H), 2.76 (dd, J=6.3, 1.2 Hz, 2H), 6.39 (t, J=1.2 Hz, 1H), 7.31-7.36 (m, 2H), 7.55 (dd, J=2.7, 1.5 Hz, 1H). 13C NMR (CDCl3, 75 MHz): δ 22.6, 27.8, 37.4, 123.8, 124.9, 125.0, 126.6, 140.5, 153.3, 199.9. LCMS (ESI): mass calcd for (C10H10OS) m/z 178.05; measured [M+H]+: m/z 179.04.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH:3]=1.[S:9]1[CH:13]=[CH:12][C:11](B(O)O)=[CH:10]1>>[S:9]1[CH:13]=[CH:12][C:11]([C:2]2[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH:3]=2)=[CH:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(CCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was purified by automated flash chromatography
WASH
Type
WASH
Details
elution (0 to 50% ethyl acetate/hexanes)
CUSTOM
Type
CUSTOM
Details
A yellow solid was isolated
CUSTOM
Type
CUSTOM
Details
after collection of fractions
CUSTOM
Type
CUSTOM
Details
recrystallized from hexanes and ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
S1C=C(C=C1)C1=CC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.086 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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